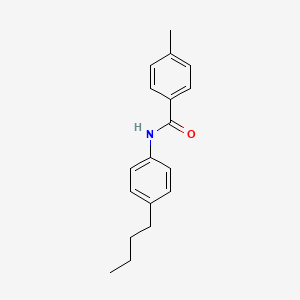

N-(4-butylphenyl)-4-methylbenzamide

Description

Contextualization within the Benzamide (B126) Chemical Class and Related Structures

N-(4-butylphenyl)-4-methylbenzamide belongs to the benzamide class of organic compounds. ontosight.aifoodb.ca The foundational structure of a benzamide consists of a benzene (B151609) ring directly bonded to a carboxamide functional group (-CONH2). solubilityofthings.comwikipedia.org This arrangement imparts a unique combination of properties, including polarity and the capacity for hydrogen bonding due to the amide group, which influences solubility and reactivity. solubilityofthings.com Benzamides are soluble in many organic solvents and slightly soluble in water. wikipedia.orgchemicalbook.com The core benzamide structure is a common motif in medicinal chemistry, serving as a building block for a wide array of pharmaceuticals, including anticonvulsants and antidepressants. solubilityofthings.com

The specific structure of this compound is a more complex, substituted derivative of the basic benzamide scaffold. It is characterized by two key substitutions:

A 4-butylphenyl group is attached to the nitrogen atom of the amide linkage.

A methyl group is attached at the para-position (position 4) of the original benzene ring.

These substitutions significantly alter the molecule's properties compared to the parent benzamide. The addition of the butylphenyl and methyl groups increases the molecule's size and hydrophobicity, which can influence its interactions with biological targets.

Data sourced from chemical supplier information. bldpharm.com

The structural landscape around this compound includes numerous related compounds that have been subjects of academic study. These analogs help to contextualize the structural and functional significance of its different components.

Historical Perspectives on the Compound's Emergence in Academic Investigation

Detailed historical records outlining the initial synthesis and discovery of this compound are not prominent in the published academic literature. Its emergence is more recent and is best understood as a result of the broader and continuous exploration of the benzamide chemical space. The foundational benzamide scaffold has been a subject of scientific interest for many years, initially as an intermediate in the production of dyes and other organic compounds. solubilityofthings.com

The development of advanced synthetic methodologies in organic chemistry has enabled the creation of large libraries of complex benzamide derivatives. Compounds like this compound are products of this modern capacity for targeted synthesis. They are often developed as research chemicals intended for screening in early-stage discovery programs. sigmaaldrich.com The availability of such compounds from specialty chemical suppliers indicates their use in ongoing research endeavors rather than a long-established history of investigation. bldpharm.comsigmaaldrich.com

Contemporary Research Significance and Scope in Chemical Biology and Medicinal Chemistry

The contemporary significance of this compound lies primarily in its potential utility within chemical biology and medicinal chemistry as a research tool. While specific, extensive studies on this exact compound are not widely published, the research on analogous 4-methylbenzamide (B193301) derivatives provides a clear context for its relevance.

Substituted benzamides are actively investigated for a range of potential biological activities. ontosight.aiontosight.ai Research has shown that modifying the substituents on the benzamide core can lead to compounds with specific pharmacological properties. For example, recent studies have focused on designing 4-methylbenzamide derivatives as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.gov In this work, the 4-methylbenzamide portion of the molecule served as a flexible linker to connect different pharmacophore fragments. nih.gov

The investigation of related benzamides for antimicrobial and anti-inflammatory properties further underscores the therapeutic potential of this chemical class. ontosight.aiontosight.ai this compound, with its specific combination of lipophilic and aromatic groups, represents a unique point in the chemical space of benzamides. Its primary role in contemporary research is likely as a molecular probe to explore structure-activity relationships (SAR) in various biological systems. Researchers can use it and similar analogs to determine how changes in the size, shape, and electronics of the N-substituent and the benzoyl ring affect binding to enzymes or receptors. The compound is typically supplied for research use only, reinforcing its role in early-stage scientific discovery rather than as a developed therapeutic or commercial product. bldpharm.comscbt.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-4-methylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-3-4-5-15-8-12-17(13-9-15)19-18(20)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3,(H,19,20) |

InChI Key |

KFTCAXWXUHTNFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Approaches for N 4 Butylphenyl 4 Methylbenzamide and Its Analogues

Established Synthetic Pathways for Benzamide (B126) Formation

The traditional methods for forming the benzamide linkage in molecules like N-(4-butylphenyl)-4-methylbenzamide typically involve the reaction of a carboxylic acid derivative with an amine.

Amide Coupling Reactions

Amide coupling reactions are the most common strategies for the synthesis of benzamides. These reactions generally involve the activation of a carboxylic acid, such as 4-methylbenzoic acid, to make it more susceptible to nucleophilic attack by an amine, in this case, 4-butylaniline. This activation can be achieved by converting the carboxylic acid into a more reactive species like an acyl chloride, acyl azide, or anhydride. semanticscholar.org

Commonly used coupling reagents that facilitate this transformation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium or phosphonium (B103445) salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk While effective, these stoichiometric activating agents generate significant amounts of waste. ucl.ac.uk For large-scale industrial applications, lower-cost reagents like thionyl chloride, oxalyl chloride, and T3P (n-propylphosphonic acid anhydride) are more frequently employed. ucl.ac.uk

The choice of solvent is also a critical factor, with dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) being widely used due to their ability to effectively solubilize the reactants. ucl.ac.uk However, there is a growing trend towards using less hazardous solvents. ucl.ac.uk

A general representation of the synthesis of this compound via a standard amide coupling reaction is as follows:

Figure 1: General scheme for the synthesis of this compound.

A variety of palladium-based catalyst systems have also been developed for the cross-coupling of amides and aryl mesylates, providing an alternative route to N-aryl amides. nih.gov These methods have been shown to be effective for a range of electron-rich, neutral, and deficient aryl mesylates, coupling them with various amides in good to excellent yields. nih.gov

| Reagent/Catalyst System | Substrates | Key Features |

| EDC, HATU | Carboxylic acids and amines | High efficiency on a small scale, but generates significant waste. ucl.ac.uk |

| Thionyl chloride, Oxalyl chloride, T3P | Carboxylic acids and amines | Lower cost, more suitable for large-scale synthesis. ucl.ac.uk |

| Palladium/Biarylphosphine ligand | Amides and aryl mesylates | Effective for a broad range of substrates, including heteroaryl mesylates. nih.gov |

| Copper/Diamine ligand | Amides and aryl iodides/bromides | Catalytic version of the Ullman reaction. nih.gov |

Convergent and Linear Synthesis Strategies

The assembly of a complex molecule like this compound can be approached through either a linear or a convergent synthesis. wikipedia.orgchemistnotes.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly from a single starting material. chemistnotes.comyoutube.com | Simpler planning for less complex structures. fiveable.me | Lower overall yield, longer reaction times. wikipedia.orgfiveable.me |

| Convergent Synthesis | Independent synthesis of fragments followed by coupling. wikipedia.orgchemistnotes.com | Higher overall yield, more efficient for complex molecules, greater flexibility. chemistnotes.comfiveable.me | May require more complex starting materials. |

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for amide bond formation.

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions and improved efficiency and selectivity. numberanalytics.com Both transition metal and organocatalysts have been successfully employed for benzamide synthesis.

Transition Metal Catalysis: Metals like palladium, copper, and nickel are widely used to facilitate the coupling of amines with carboxylic acid derivatives. numberanalytics.com For instance, palladium-catalyzed coupling reactions of amides with aryl mesylates have proven to be a versatile method for forming N-aryl amides. nih.gov Nickel catalysis has also been utilized for the oxidative cross-coupling of benzamides with amides. acs.org Other metals like titanium, zirconium, and zinc have been shown to catalyze the formation of secondary and tertiary amides from carboxylic acids and amines. rsc.org

Organocatalysis: Small organic molecules can also act as catalysts for amide bond formation, offering a potentially less toxic and more cost-effective alternative to metal catalysts. numberanalytics.com Boric acid, for example, has been used as a simple and readily available catalyst for the direct synthesis of amides from carboxylic acids and urea (B33335) or amines. semanticscholar.orgrsc.orgbohrium.com

Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being applied to amide synthesis to minimize environmental impact. numberanalytics.com Key strategies include waste reduction, the use of renewable resources, and the avoidance of hazardous substances. numberanalytics.com

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. semanticscholar.orgnumberanalytics.com Mechanochemical methods, which utilize mechanical force like grinding to drive reactions, have been applied to amide synthesis, eliminating the need for solvents. numberanalytics.com Another approach involves the direct heating of a triturated mixture of a carboxylic acid and urea with a catalyst like boric acid. semanticscholar.org

Biocatalysis: Enzymes are gaining traction as catalysts for amide bond formation due to their high selectivity and ability to operate under mild, aqueous conditions. rsc.org Hydrolases can be used in low-water systems to drive the equilibrium towards amide synthesis. rsc.org Additionally, ATP-dependent enzymes, coupled with ATP recycling systems, show great promise for efficient amide bond formation in aqueous media. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the final product.

For instance, in the synthesis of benzamides using a diatomite earth-supported ionic liquid with ZrCl4 as a catalyst, ultrasonic irradiation was found to significantly reduce reaction times (15–60 minutes) and improve yields at room temperature. researchgate.net The reusability of the catalyst is another important consideration for both cost-effectiveness and sustainability. researchgate.net

In palladium-catalyzed amidations of aryl mesylates, the choice of the biarylphosphine ligand is critical. nih.gov A comparison of different ligands revealed that specific ligands can lead to excellent yields in short reaction times for a variety of substrates. nih.gov

Microwave irradiation has also been explored as a technique to accelerate amide synthesis. In the synthesis of N,N'-dimethylamides from carboxylic acids and N,N'-dimethylurea, the use of microwave irradiation in the presence of catalytic ZrOCl2·8H2O resulted in short reaction times and high yields. rsc.org

| Parameter | Influence on Reaction | Example Optimization |

| Catalyst | Affects reaction rate and selectivity. rsc.orgresearchgate.net | Use of a recoverable diatomite earth@IL/ZrCl4 catalyst under ultrasonic irradiation for high yields. researchgate.net |

| Solvent | Influences solubility of reactants and reaction pathway. ucl.ac.uk | Performing reactions under solvent-free conditions to reduce environmental impact. semanticscholar.org |

| Temperature | Impacts reaction rate and can influence side reactions. rsc.org | Using room temperature for ultrasonic-assisted synthesis to improve energy efficiency. researchgate.net |

| Reaction Time | Determines the extent of conversion to product. | Reduced reaction times of 15-60 minutes achieved with ultrasonic irradiation. researchgate.net |

| Energy Source | Can accelerate the reaction. | Microwave irradiation used to achieve high yields in short reaction times. rsc.org |

Purification and Isolation Methodologies for Research-Grade Compounds

The final step in the synthesis of this compound and its analogues involves the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method is dictated by the physical and chemical properties of the target compound and the nature of the impurities.

Column Chromatography

Column chromatography is a widely utilized technique for the separation and purification of organic compounds. libretexts.org For N-arylbenzamides, silica (B1680970) gel is the most common stationary phase due to its ability to separate compounds based on polarity. libretexts.org The selection of the mobile phase, a solvent or a mixture of solvents, is crucial for achieving effective separation. The polarity of the eluent is carefully adjusted to control the migration rate of the compounds through the column.

In the purification of compounds structurally similar to this compound, various solvent systems have been successfully employed. A common approach involves the use of a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. For instance, in the purification of related benzamides, a gradient of 0% to 10% methanol (B129727) in dichloromethane has been used. This gradual increase in polarity allows for the sequential elution of compounds with different polarities, with the desired product being collected in specific fractions.

Table 1: Exemplary Column Chromatography Parameters for N-Arylbenzamide Purification

| Parameter | Details |

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Process | The polarity of the eluent is gradually increased to separate the target compound from impurities. |

This table represents typical conditions and may require optimization for the specific purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. libretexts.org The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. libretexts.org

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For N-arylbenzamides and related structures, polar solvents are often effective. For example, a structurally related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, has been successfully recrystallized from ethanol (B145695). nsf.govbohrium.com This suggests that ethanol or a similar protic solvent could be a suitable choice for this compound. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The resulting purified crystals are then collected by filtration.

Table 2: Potential Recrystallization Solvents for this compound

| Solvent | Rationale for Use |

| Ethanol | Proven effective for recrystallizing structurally similar N-aryl compounds. nsf.govbohrium.com |

| Aqueous Ethanol | The addition of water can decrease the solubility of the compound at lower temperatures, potentially improving yield. |

| Acetonitrile (B52724) | A polar aprotic solvent that can be effective for recrystallizing amides. |

The optimal solvent and conditions for recrystallization should be determined experimentally.

The purity of the isolated this compound is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. These methods confirm the identity and purity of the final product, ensuring it meets the stringent requirements for research applications.

Spectroscopic and Structural Elucidation in Research Contexts

Advanced Spectroscopic Techniques for Comprehensive Characterization

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure and bonding. High-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecular framework of N-(4-butylphenyl)-4-methylbenzamide.

High-resolution ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms in this compound can be determined.

In the ¹H NMR spectrum, specific resonances are expected for the protons of the butyl group, the two aromatic rings, and the amide N-H proton. The butyl group would exhibit characteristic signals for the terminal methyl group (a triplet), two methylene (B1212753) groups (multiplets), and the methylene group attached to the phenyl ring (a triplet). The aromatic protons would appear as doublets in the downfield region, and the amide proton would likely be a broad singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distinct signals would be observed for the carbons of the butyl chain, the carbons of the two phenyl rings, the methyl group on the benzoyl moiety, and the carbonyl carbon of the amide group, which typically appears significantly downfield.

Based on data from analogous compounds, the expected chemical shifts for this compound in a solvent like CDCl₃ are presented in the tables below rsc.orgrsc.org.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Amide N-H | ~7.8 - 8.2 | Broad Singlet | - |

| Aromatic H | ~7.1 - 7.7 | Multiplet | - |

| Butyl -CH₂- (alpha) | ~2.6 | Triplet | ~7.5 |

| Benzoyl -CH₃ | ~2.4 | Singlet | - |

| Butyl -CH₂- (beta, gamma) | ~1.3 - 1.6 | Multiplet | - |

| Butyl -CH₃ | ~0.9 | Triplet | ~7.3 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~166 |

| Aromatic C | ~120 - 142 |

| Butyl -CH₂- (alpha) | ~35 |

| Butyl -CH₂- (beta) | ~33 |

| Butyl -CH₂- (gamma) | ~22 |

| Benzoyl -CH₃ | ~21 |

| Butyl -CH₃ | ~14 |

Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 267.37. The fragmentation pattern provides a "fingerprint" of the molecule. Key fragmentation pathways for this compound would likely involve cleavage of the amide bond and the butyl chain. Common fragments would include the 4-methylbenzoyl cation (m/z 119) and the 4-butylanilinium radical cation (m/z 148) or related fragments. The presence of these characteristic fragments would strongly support the proposed structure nih.govmiamioh.edu.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z | Identity |

| [C₁₈H₂₁NO]⁺ | 267 | Molecular Ion |

| [C₈H₇O]⁺ | 119 | 4-Methylbenzoyl cation |

| [C₁₀H₁₄N]⁺ | 148 | 4-Butylanilinium radical cation |

| [C₁₀H₁₃]⁺ | 133 | Loss of NH from 4-butylanilinium |

| [C₆H₅(CH₂)₃]⁺ | 91 | Tropylium ion (from butyl chain rearrangement) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I band), and the C-N stretching and N-H bending (amide II band), as well as C-H stretching and bending vibrations for the aromatic rings and the alkyl chain nist.govspectrabase.com.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | ~3100-3000 | Medium |

| Aliphatic C-H Stretch | ~2960-2850 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1550 | Strong |

| Aromatic C=C Stretch | ~1600, 1480 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions in the phenyl rings and n-π* transitions associated with the carbonyl group of the amide. The resulting spectrum, typically a plot of absorbance versus wavelength, can be used for quantitative analysis and to provide information about the extent of conjugation in the molecule psu.edu. The presence of two phenyl rings and an amide linkage would likely result in strong absorption bands in the UV region.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

Chromatographic Methods for Purity Assessment in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The purity of a sample of this compound can be assessed by injecting a solution of the compound into the HPLC system. An ideal, pure sample would result in a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities. By integrating the area under each peak, the relative percentage of the main component and any impurities can be calculated, providing a quantitative measure of purity. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions sielc.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of N-(4-butylphenyl)-4-methylbenzamide Analogues

The design and synthesis of analogues of this compound are pivotal to understanding its chemical biology. This process allows researchers to probe the specific roles of its constituent parts: the benzamide (B126) core, the 4-butylphenyl moiety, and the 4-methylbenzoyl group. The primary synthetic route to these benzamide derivatives typically involves the coupling of a substituted aniline (B41778) with a substituted benzoyl chloride or benzoic acid. For instance, the synthesis of N-aryl substituted benzenesulphonamide derivatives has been achieved through the coupling reaction of benzenesulphonyl chloride with various substituted aromatic amines sigmaaldrich.com. A similar amide coupling reaction, often mediated by coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or using thionyl chloride to form the acyl chloride in situ, is the standard method for preparing this compound and its analogues nih.govnanobioletters.com.

The benzamide core, with its central amide linkage, is a critical determinant of the molecule's properties. The introduction of various substituents on the benzoyl ring allows for a systematic investigation of how electronic and steric factors influence activity.

Studies on related N-phenylbenzamides have shown that the presence and position of electron-withdrawing or electron-donating groups on the benzoyl ring can significantly alter biological activity. For example, in a series of antischistosomal N-phenylbenzamides, electron-withdrawing substituents were found to be beneficial for improving in vitro potency nih.govresearchgate.net. The introduction of a nitro group (NO2), a potent electron-withdrawing group, has been explored to modulate the properties of lead compounds nih.gov.

The nature of the substituent on the benzoyl ring can also impact the molecule's conformation and ability to participate in crucial interactions like hydrogen bonding. The amide group itself can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), and its electronic environment, modulated by ring substituents, will affect the strength of these interactions.

To illustrate the effect of substituents on the benzamide core, consider the following hypothetical data table based on general SAR principles for benzamides:

| Compound | R1 (Benzoyl Ring) | Hypothetical Biological Activity (IC50, µM) |

| Analogue 1 | 4-CH3 (parent) | 5.0 |

| Analogue 2 | 4-OCH3 | 7.2 |

| Analogue 3 | 4-Cl | 3.5 |

| Analogue 4 | 4-NO2 | 2.1 |

| Analogue 5 | H | 6.8 |

This table is for illustrative purposes and does not represent actual experimental data for this compound analogues.

Systematic alterations to the butyl group, such as changing its length (e.g., to ethyl, propyl, or pentyl), branching (e.g., to sec-butyl or tert-butyl), or replacing it with other functional groups, can fine-tune the compound's lipophilicity (logP). For instance, a study on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides explored the impact of varying the alkyl chain length on the piperazine (B1678402) nitrogen rsc.org. While not a direct analogue, this highlights the common strategy of modifying alkyl substituents to optimize properties.

A hypothetical SAR table for modifications at the butylphenyl moiety is presented below:

| Compound | R2 (N-Phenyl Ring) | Hypothetical Biological Activity (IC50, µM) |

| Analogue 6 | 4-butyl (parent) | 5.0 |

| Analogue 7 | 4-ethyl | 8.5 |

| Analogue 8 | 4-hexyl | 4.2 |

| Analogue 9 | 3-butyl | 12.0 |

| Analogue 10 | 4-chloro | 6.5 |

This table is for illustrative purposes and does not represent actual experimental data for this compound analogues.

The methyl group at the 4-position of the benzoyl ring also contributes to the molecule's properties. While seemingly a minor feature, its replacement with other groups can lead to significant changes in activity. Derivatization of this methyl group could involve replacing it with larger alkyl groups, halogens, or polar functionalities. Such changes would alter the steric and electronic properties of the benzoyl ring, potentially influencing binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-phenylbenzamides, QSAR studies have been employed to understand the physicochemical properties that govern their antimicrobial activity nih.govnih.gov.

A DFT (Density Functional Theory) based QSAR study on N-phenylbenzamides revealed that molecular weight and total energy significantly contribute to their activity against both Gram-positive and Gram-negative bacteria. nih.gov The study also highlighted that the electrophilicity index was important for activity against Gram-positive bacteria, suggesting the dominance of electrostatic interactions. nih.gov In contrast, for Gram-negative bacteria, molar refractivity and logP were key descriptors, indicating the importance of steric and hydrophobic interactions. nih.gov These findings suggest that the mechanism of action may differ depending on the target organism's cell wall composition. nih.gov

While a specific QSAR model for this compound is not available in the public domain, the principles from related studies can be applied. A hypothetical QSAR equation for a series of this compound analogues might look like this:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(HOMO)**

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

HOMO (Highest Occupied Molecular Orbital) energy relates to the molecule's ability to donate electrons.

c0, c1, c2, and c3 are coefficients determined from the regression analysis of the data.

Such a model would allow for the prediction of the biological activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds.

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional shape of a molecule (its conformation) and the spatial arrangement of its atoms (its stereochemistry) are critical for its interaction with biological targets. For this compound, the flexibility around the amide bond and the potential for rotational isomers can significantly influence its biological activity.

The amide bond in N-arylbenzamides can exist in either a cis or trans conformation. The trans conformation is generally more stable due to reduced steric hindrance. However, the energy barrier for rotation around the C-N amide bond can be significant, leading to the potential for both isomers to exist at room temperature. The specific conformation adopted can be influenced by substituents on both the benzoyl and the N-phenyl rings.

While there are no specific conformational analysis studies on this compound, research on related N-arylbenzamides provides valuable insights. For example, in N-(4-chlorophenyl)-2-methylbenzamide, the dihedral angle between the benzoyl and aniline rings is 83.1(1)°. The amide linkage is not coplanar with either ring, making dihedral angles of 36.9(7)° and 46.4(5)° with the aniline and benzoyl rings, respectively. This twisted conformation is a common feature of N-arylbenzamides.

Stereochemistry also plays a crucial role if chiral centers are introduced into the molecule. For example, if the butyl group were replaced by a sec-butyl group, a chiral center would be created, leading to a pair of enantiomers. These enantiomers, being non-superimposable mirror images, could exhibit different biological activities due to their differential interactions with chiral biological macromolecules like proteins and enzymes.

Investigation of Molecular Mechanisms and Biological Interactions Preclinical Focus

Enzyme Inhibition and Activation Studies (In Vitro)

The 4-methylbenzamide (B193301) scaffold is a key component in the design of novel enzyme inhibitors, particularly targeting protein kinases. nih.gov Research into derivatives containing this structure has identified them as potential inhibitors of several kinases crucial to cell signaling and proliferation. nih.gov Molecular docking and in vitro studies on related N-phenylbenzamides and other aromatic amides have further explored their potential to inhibit various microbial enzymes. nih.govmdpi.com

Key findings from studies on related compounds include:

Protein Kinase Inhibition : Derivatives built on a 4-methylbenzamide backbone have been designed as potential inhibitors of protein kinases such as Aurora B, Abl kinase, and BRAF kinase. nih.gov These compounds are often developed to be ATP-competitive, binding to the enzyme's active site. nih.gov

Antimicrobial Enzyme Targeting : In silico studies suggest that N-phenylbenzamides may act as antibacterial agents by inhibiting enzymes like Aminoglycoside-2"-phosphotransferase-IIa. nih.gov

Antifungal Enzyme Targeting : For antifungal activity, related compounds have been docked against targets like aspartic proteinases and N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi. nih.govmdpi.com

Table 1: Potential Enzyme Targets for Benzamide (B126) Derivatives (In Vitro/In Silico)

| Enzyme Target | Organism/System | Potential Effect | Related Compound Class | Source(s) |

|---|---|---|---|---|

| Protein Kinases (e.g., Aurora B, Abl, BRAF) | Human | Inhibition | 4-Methylbenzamide Derivatives | nih.gov |

| Aminoglycoside-2"-phosphotransferase-IIa | Bacteria | Inhibition | N-phenylbenzamides | nih.gov |

| Aspartic proteinases (Saps) | Fungi | Inhibition | N-phenylbenzamides | nih.gov |

| N-myristoyltransferase (NMT) | Fungi | Inhibition | Thiosemicarbazones | mdpi.com |

Receptor Binding and Modulation Assays (In Vitro)

The primary mechanism for receptor interaction identified for 4-methylbenzamide derivatives is their binding to the active site of protein kinases. nih.gov These interactions are typically characterized using in vitro assays.

Kinase Binding : Many kinase inhibitors are classified as type 1, which are ATP-competitive and bind to the active conformation of the kinase. nih.gov This binding modality involves a heterocyclic system that serves as a scaffold for substituents to occupy adjacent hydrophobic regions. nih.gov Other compounds, known as type 2 inhibitors, bind to an inactive conformation of the kinase, utilizing an additional allosteric pocket to form more extensive interactions. nih.gov The design of 4-methylbenzamide derivatives often aims to mimic these ATP-competitive inhibitors. nih.gov

Assay Methodologies : While not applied specifically to N-(4-butylphenyl)-4-methylbenzamide in the reviewed literature, radioligand binding assays are the standard method for quantifying ligand-receptor interactions. nih.govnih.gov These assays are used to determine key parameters such as the ligand's affinity for the receptor (dissociation constant, Kd) and the density of receptors in a given tissue (Bmax). nih.gov

Protein-Ligand Interaction Analysis

Molecular modeling and biophysical analyses are crucial for understanding how these compounds interact with their protein targets at a molecular level.

Molecular Docking Studies : For 4-methylbenzamide derivatives designed as kinase inhibitors, molecular docking studies have been used to visualize their binding poses within the protein's active site. nih.gov These analyses help to understand the binding energy, revealing the contribution of different forces. For instance, studies showed that some complexes with Abl kinase had high van der Waals (VDW) interaction energies, while complexes with BRAF kinase showed significant electrostatic interactions. nih.gov

Interaction Types : On a broader level, analyses of large protein-ligand complex databases show that synthetic drug-like compounds often rely more on hydrophobic interactions to achieve target selectivity, whereas physiological ligands tend to form more hydrogen bonds. nih.gov

Conformational Stability : A key aspect of protein-ligand interaction is the stabilization of the protein target upon binding. redshiftbio.com Ligand binding can protect a protein from thermal stress and aggregation, a phenomenon that can be quantified by techniques like Microfluidic Modulation Spectroscopy (MMS). redshiftbio.com

Signaling Pathway Modulation in Cell Models

The inhibition of specific enzymes, particularly protein kinases, directly implies the modulation of intracellular signaling pathways. Although direct studies on this compound are absent, the demonstrated inhibition of key kinases by its structural analogs allows for strong inferences.

Inferred Pathway Modulation : By inhibiting kinases like BRAF, 4-methylbenzamide derivatives would be expected to modulate the MAPK/ERK signaling pathway, which is fundamental to regulating cell growth, proliferation, and differentiation. Similarly, inhibiting Abl kinase would interfere with pathways controlling cell division, adhesion, and stress responses. The anticancer activity reported for these derivatives stems from this modulation of critical signaling pathways. nih.gov

Exploratory Preclinical Biological Activities (e.g., Antimicrobial, Antifungal, Antiviral)

A significant body of research has explored the potential of N-phenylbenzamides and related amide structures as antimicrobial agents.

Antimicrobial (Antibacterial) Activity In vitro studies have shown that benzamide derivatives possess activity against a range of bacterial pathogens. They have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

N-phenylbenzamides have been shown to inhibit the growth of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

Other related structures, such as certain carbazole (B46965) and thieno[2,3-d]pyrimidine (B153573) derivatives, have also shown good activity against Gram-positive strains like S. aureus and Bacillus subtilis. nih.govresearchgate.net Some were also active against the Gram-negative pathogen Pseudomonas aeruginosa. nih.gov

Table 2: In Vitro Antibacterial Activity of Related Benzamide Structures

| Bacterial Strain | Activity/Result | Related Compound Class | Source(s) |

|---|---|---|---|

| Staphylococcus aureus | Growth Inhibition | N-phenylbenzamides, Carbazole derivatives | nih.govnih.gov |

| Escherichia coli | Growth Inhibition | N-phenylbenzamides, Carbazole derivatives | nih.govnih.gov |

| Pseudomonas aeruginosa | Growth Inhibition | Carbazole derivatives | nih.gov |

| Bacillus subtilis | Growth Inhibition | Thieno[2,3-d]pyrimidine derivatives | researchgate.net |

Antifungal Activity The antifungal potential of this structural class has also been evaluated against several fungal species.

N-phenylbenzamides demonstrated the ability to inhibit the growth of Candida albicans, a common pathogenic yeast. nih.gov

Studies on other related heterocyclic compounds showed growth inhibition of Aspergillus flavus. nih.gov

Research on structurally distinct but functionally relevant compounds like thiosemicarbazones has shown inhibitory activity against plant-pathogenic fungi such as Botryosphaeria ribis and Rhizopus maize. mdpi.com

Table 3: In Vitro Antifungal Activity of Related Benzamide Structures

| Fungal Strain | Activity/Result | Related Compound Class | Source(s) |

|---|---|---|---|

| Candida albicans | Growth Inhibition | N-phenylbenzamides, Carbazole derivatives | nih.govnih.gov |

| Aspergillus flavus | Growth Inhibition | Carbazole derivatives | nih.gov |

| Botryosphaeria ribis | Growth Inhibition | Thiosemicarbazones | mdpi.com |

| Rhizopus maize | Growth Inhibition | Thiosemicarbazones | mdpi.com |

Antiviral Activity While various heterocyclic compounds are actively being researched as potential antiviral agents, particularly against HIV, there is currently no specific preclinical data available in the reviewed literature regarding the antiviral activity of this compound or its close analogs. nih.gov

Target Identification and Validation Methodologies

Proteomic Approaches for Molecular Target Deconvolution

Chemical proteomics represents a powerful, unbiased strategy to identify the potential binding partners of a small molecule directly within a complex biological system, such as a cell lysate or even intact cells. nih.govnih.gov These methods are crucial in the early stages of investigation for a compound like N-(4-butylphenyl)-4-methylbenzamide.

One prominent technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC) , a quantitative mass spectrometry-based approach. nih.govnih.govcreative-proteomics.com In a hypothetical SILAC experiment for this compound, two populations of cells would be cultured. One population is grown in a medium containing standard "light" amino acids, while the other is grown in a medium with "heavy," non-radioactive isotopic versions of the same amino acids. creative-proteomics.comyoutube.com After several cell divisions, the "heavy" amino acids are fully incorporated into the entire proteome of the second cell population. creative-proteomics.com

Lysates from both cell populations are then prepared. The "heavy" lysate could be incubated with an affinity probe derived from this compound, while the "light" lysate is treated with a control. The two lysates are then mixed, and the probe is used to pull down interacting proteins. By analyzing the mixture with a mass spectrometer, proteins that specifically bind to the this compound probe will show a high ratio of "heavy" to "light" signal, distinguishing them from non-specific background binders. nih.govnih.gov

Another key proteomic method is the Cellular Thermal Shift Assay (CETSA) . nih.govwikipedia.org This label-free technique is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein. nih.govcetsa.org In a CETSA experiment, intact cells or cell lysates are treated with the compound and then heated across a range of temperatures. As the temperature rises, proteins denature and precipitate out of solution. The presence of a stabilizing ligand allows the target protein to remain soluble at higher temperatures compared to its unbound state. By using techniques like Western blotting or mass spectrometry to quantify the amount of soluble protein at each temperature, a "melting curve" can be generated, and a shift in this curve upon compound treatment indicates direct target engagement. cetsa.orgnih.gov

Table 1: Illustrative SILAC Data for this compound Target Screening

This table represents hypothetical data to illustrate the output of a SILAC experiment. The enrichment ratio indicates the relative abundance of a protein in the compound-treated ("heavy") sample versus the control ("light") sample.

| Protein ID | Gene Name | Protein Name | Enrichment Ratio (Heavy/Light) | Putative Target Status |

| P04075 | SRC | Proto-oncogene tyrosine-protein kinase Src | 8.2 | High-Confidence Hit |

| Q02750 | MAPK1 | Mitogen-activated protein kinase 1 | 7.5 | High-Confidence Hit |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 2.1 | Medium-Confidence Hit |

| P08631 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.5 | Low-Confidence Hit |

| P04264 | KRT1 | Keratin, type II cytoskeletal 1 | 1.1 | Non-specific Binder |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | Non-specific Binder |

Genetic Knockdown/Knockout Studies in Relevant Cell Lines

Once proteomic studies generate a list of potential targets for this compound, genetic methods are essential for validating these candidates. nih.gov These techniques aim to establish a causal relationship between the identified target and the compound's observed biological effect by reducing or eliminating the expression of the target protein. youtube.com

RNA interference (RNAi) , using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), can be employed to selectively degrade the messenger RNA (mRNA) of a target gene, thereby preventing its translation into protein. If knocking down a putative target protein mimics the phenotypic effect of this compound treatment, it provides strong evidence for the target's role. Conversely, if the knockdown renders the cells insensitive to the compound, it further validates the on-target activity.

More recently, CRISPR-Cas9 gene editing has become the gold standard for target validation. nih.govnabea.pub This technology allows for the precise and permanent disruption (knockout) of a gene at the DNA level. biocompare.comsigmaaldrich.com Creating a knockout cell line for a candidate target of this compound provides a clean genetic model. If the knockout cells no longer respond to the compound, it confirms that the gene product is necessary for the compound's mechanism of action. biocompare.com Such experiments are critical to distinguish true targets from off-target effects. youtube.com

Table 2: Hypothetical Results of a CRISPR-Cas9 Validation Study

This table illustrates how CRISPR-Cas9 knockout experiments could validate the targets identified in the hypothetical SILAC screen (Table 1). The cellular response is a measurable outcome, such as inhibition of proliferation.

| Cell Line | Target Gene | Treatment | Cellular Response (% Inhibition) | Conclusion |

| Wild-Type | N/A | This compound | 55% | Baseline compound activity |

| SRC Knockout | SRC | This compound | 8% | SRC is a required target |

| MAPK1 Knockout | MAPK1 | This compound | 12% | MAPK1 is a required target |

| GRB2 Knockout | GRB2 | This compound | 52% | GRB2 is not the primary target |

Biochemical Assays for Target Engagement and Specificity

Biochemical assays provide quantitative data on the direct interaction between a compound and its purified target protein. acs.org These assays are crucial for confirming binding affinity and specificity after a target has been identified and genetically validated.

For an enzymatic target, an inhibition assay would be performed. The purified enzyme would be incubated with its substrate and varying concentrations of this compound. The rate of the enzymatic reaction would be measured, allowing for the calculation of an IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

For non-enzymatic targets, other biophysical methods are used. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two such techniques. In SPR, the purified protein is immobilized on a sensor chip, and a solution containing this compound is flowed over it. Binding is detected in real-time as a change in the refractive index at the sensor surface, providing data on association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (Kₑ) can be derived. ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Another powerful method is the NanoBRET™ Target Engagement Assay , a live-cell assay that measures compound binding at a specific protein target. promega.com This technique uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound for the target's binding site.

Affinity Chromatography and Pull-Down Assays for Binding Partners

Affinity chromatography is a foundational biochemical technique used to isolate and purify proteins based on a specific binding interaction. iba-lifesciences.comyoutube.com To identify targets of this compound, the compound itself is used as the "bait."

In this approach, this compound would be chemically modified to include a linker arm and an immobilization tag, such as biotin. This modified compound, or "affinity probe," is then immobilized on a solid support matrix (e.g., agarose (B213101) beads) packed into a chromatography column. nih.gov A cell lysate containing a complex mixture of proteins is passed through the column. Proteins that have a specific affinity for this compound will bind to the immobilized probe, while all other proteins will wash through. youtube.comyoutube.com

After extensive washing to remove non-specifically bound proteins, the captured proteins are eluted from the column, often by using a high concentration of the original, unmodified this compound to compete for binding. The eluted proteins can then be identified using mass spectrometry. Competition experiments, where the lysate is pre-incubated with the free compound before being applied to the column, are crucial for distinguishing specific from non-specific binders. nih.gov

Preclinical Pharmacological and Biological Activity Assessment in Vitro and Animal Models

In Vitro Cell-Based Assays for Biological Response

In vitro studies on N-phenylbenzamide and 4-methylbenzamide (B193301) derivatives have primarily focused on their potential as anticancer agents. These assays are crucial in the early stages of drug discovery to determine cellular responses to new chemical entities.

Cellular Viability and Proliferation Studies (Excluding clinical safety)

The cytotoxic potential of various N-phenylbenzamide derivatives has been evaluated against a range of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. These studies determine the concentration of a compound required to inhibit cell growth by 50% (IC50 or GI50).

For instance, a series of new imidazole-based N-phenylbenzamide derivatives were synthesized and tested for their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Derivatives 4e and 4f showed notable activity, with IC50 values ranging from 7.5 to 11.1 μM. nih.gov Specifically, derivative 4f , which contains a fluorine substitution, was the most active in the series. nih.gov

Similarly, another study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives identified compound 6g as having significant inhibitory effects on several cancer cell lines. nih.gov The GI50 values for compound 6g were 14.46 μM against A-498 (renal carcinoma), 13.97 μM against NCI-H23 (lung carcinoma), 11.35 μM against MDAMB-231 (breast adenocarcinoma), 11.58 μM against MCF-7 (breast adenocarcinoma), and 15.77 μM against A-549 (lung adenocarcinoma). nih.gov

In a different investigation, novel N-benzylbenzamide derivatives were synthesized and evaluated as tubulin polymerization inhibitors. Compound 20b demonstrated significant antiproliferative activities with IC50 values between 12 and 27 nM against various cancer cell lines. researchgate.net

The following table summarizes the cytotoxic activities of some N-phenylbenzamide derivatives from the literature.

| Derivative | Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Imidazole-based N-phenylbenzamide 4e | A549, HeLa, MCF-7 | 7.5 - 11.1 | nih.gov |

| Imidazole-based N-phenylbenzamide 4f | A549, HeLa, MCF-7 | 7.5 - 11.1 | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | A-498 | 14.46 | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | NCI-H23 | 13.97 | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | MDAMB-231 | 11.35 | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | MCF-7 | 11.58 | nih.gov |

| 1-(4-(benzamido)phenyl)-3-arylurea 6g | A-549 | 15.77 | nih.gov |

| N-benzylbenzamide 20b | Various cancer cells | 0.012 - 0.027 | researchgate.net |

Apoptosis and Necrosis Pathway Investigations in Cell Cultures

Research into the mechanisms of cell death induced by N-phenylbenzamide analogs suggests the involvement of apoptosis. For example, studies on acrylamide–PABA hybrids, which share some structural similarities, indicated that the antiproliferative mechanism of a lead compound, 4j , was due to its ability to promote apoptosis in MCF-7 breast cancer cells. aast.edu This was evidenced by the increased expression of apoptotic markers such as p53, Bax, and caspase 9, and a decrease in the anti-apoptotic protein Bcl-2. aast.edu

While direct studies on N-(4-butylphenyl)-4-methylbenzamide are absent, the investigation of related compounds provides a framework for how it might induce cell death in cancer cells.

Cellular Signaling Pathway Modulation (In Vitro)

The modulation of cellular signaling pathways is a key aspect of the anticancer activity of many compounds. For N-phenylbenzamide derivatives, a significant amount of research has focused on their ability to inhibit tubulin polymerization. researchgate.net Compound 20b , a potent N-benzylbenzamide derivative, was found to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis. researchgate.net

Furthermore, computational studies, including molecular docking, have been used to predict the interaction of these derivatives with target proteins. For instance, active imidazole-based N-phenylbenzamide derivatives were shown to have a high affinity for the ABL1 kinase protein in docking simulations, suggesting a potential mechanism for their anticancer effects. nih.gov

Preclinical Biological Activity in Animal Models (Excluding human clinical outcomes)

Information regarding the in vivo activity of this compound is not available. However, studies on related benzamide (B126) derivatives provide some insights into their potential effects in animal models.

Proof-of-Concept Studies in Relevant Disease Models (Animal)

An N-phenylbenzamide derivative, 1a , has been shown to be curative in an acute mouse model of African trypanosomiasis when administered orally. nih.govacs.org This compound is believed to act by displacing High Mobility Group (HMG)-box-containing proteins from their DNA binding sites in the kinetoplast DNA (kDNA) of the parasite, leading to its death. nih.gov

In the context of cancer, the disodium (B8443419) phosphate (B84403) salt of the N-benzylbenzamide derivative 20b , referred to as 20b-P , significantly inhibited tumor growth and reduced microvessel density in a liver cancer cell H22 allograft mouse model without causing obvious toxicity. researchgate.net

Dose-Response Relationships in Animal Models (Academic Study)

While specific dose-response studies for this compound in animal models are not documented, research on other benzamide derivatives illustrates this aspect of preclinical evaluation. For example, a study on novel 4-methylpiperidinyl benzamide derivatives as prokinetic agents for gastrointestinal disorders identified a lead compound, 28b . In in vivo rat models, compound 28b enhanced the gastric emptying rate by 68.2% and more than doubled the defecation weight compared to the control group, indicating a clear dose-dependent effect. elsevierpure.com

The following table presents data from an in vivo study on a related benzamide derivative.

| Compound | Animal Model | Endpoint | Result | Reference |

| 20b-P | Liver cancer cell H22 allograft mouse model | Tumor growth inhibition | Significant | researchgate.net |

| 20b-P | Liver cancer cell H22 allograft mouse model | Microvessel density | Decreased | researchgate.net |

| 28b | Rat | Gastric emptying rate | 68.2% enhancement | elsevierpure.com |

| 28b | Rat | Defecation weight | >2-fold increase | elsevierpure.com |

Metabolism and Disposition Studies in Preclinical Models (Animal, In Vitro)

Metabolism and disposition studies are fundamental in preclinical research to understand how a chemical substance is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These studies help predict the compound's pharmacokinetic profile.

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are crucial for predicting a compound's persistence in the body. These tests typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain drug-metabolizing enzymes. nih.gov Human hepatocytes are also used as they provide a more complete picture of metabolism, including both Phase I and Phase II reactions. nih.gov The rate at which the parent compound disappears over time is measured to determine its metabolic stability. Subsequent analysis, often using techniques like liquid chromatography-mass spectrometry (LC-MS), is performed to identify the structures of any resulting metabolites. nih.gov

Specific experimental data on the in vitro metabolic stability and metabolite identification of this compound is not available in publicly accessible scientific literature. Such studies would be necessary to identify potential metabolic pathways, such as hydroxylation of the butyl group or the methyl group, or hydrolysis of the amide bond.

Ex Vivo Tissue Distribution in Animal Models

Ex vivo tissue distribution studies are conducted in animal models to determine how a compound and its metabolites are distributed throughout the body's tissues and organs. Following administration of the compound to an animal, various tissues (e.g., liver, kidney, brain, fat) are collected at different time points and analyzed for the concentration of the substance. nih.govnih.gov This information is vital for identifying potential target organs for efficacy or toxicity and understanding the compound's accumulation potential. nih.gov

There are no published studies detailing the ex vivo tissue distribution of this compound in any animal model.

Preliminary In Vitro Toxicological Assessment (Excluding human safety profiles)

Preliminary in vitro toxicological assessments are conducted early in the research process to identify potential safety concerns. These tests use cultured cells to evaluate a compound's potential to cause cellular damage or genetic mutations.

Cytotoxicity Studies in Various Cell Lines

Cytotoxicity assays measure a compound's ability to cause cell death. These studies expose various cultured cell lines (both cancerous and non-cancerous) to a range of concentrations of the test substance. The concentration that inhibits cell growth by 50% (IC50) is a common metric used to quantify cytotoxicity. While research has been conducted on the cytotoxic potential of other 4-methylbenzamide derivatives, which have shown activity against various cancer cell lines nih.gov, specific data for this compound is not available.

Table 1: Illustrative Cytotoxicity Data for this compound (Note: The following table is for illustrative purposes only, as no specific data for this compound has been published.)

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| A549 | Human Lung Carcinoma | Data not available |

| MCF7 | Human Breast Adenocarcinoma | Data not available |

| HepG2 | Human Liver Carcinoma | Data not available |

| RPMI 1788 | Human B-Lymphocyte (Normal) | Data not available |

Genotoxicity Screening (In Vitro)

Genotoxicity screening assesses the potential of a chemical to damage the genetic material (DNA) within a cell, which can lead to mutations and potentially cancer. Standard in vitro tests include the bacterial reverse mutation assay (Ames test) and the mammalian cell chromosome aberration test. nih.govnih.gov

Ames Test : This assay uses specific strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations caused by a compound. nih.gov

Chromosome Aberration Test : This test uses mammalian cells to identify if a compound causes structural damage to chromosomes.

No in vitro genotoxicity screening results for this compound have been published in the scientific literature.

Table 2: Illustrative Genotoxicity Profile for this compound (Note: The following table is for illustrative purposes only, as no specific data for this compound has been published.)

| Assay | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Ames Test | S. typhimurium | With and Without S9 | Data not available |

| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Data not available |

Computational and Theoretical Studies on N 4 Butylphenyl 4 Methylbenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for understanding how a ligand, such as N-(4-butylphenyl)-4-methylbenzamide, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand, which can help in identifying potential therapeutic targets and in the design of more potent molecules. nih.gov However, specific molecular docking studies involving this compound have not been prominently reported.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and flexibility of molecules over time. This technique could be used to study the dynamic nature of this compound and its complexes with target proteins, offering insights into the stability of binding and the energetics of the interaction. frontiersin.org While MD simulations are a standard tool in computational chemistry, specific studies on this compound are not found in the available literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals, and reactivity of a molecule. nih.gov These calculations can provide data on properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. bsu.byresearchgate.net For instance, studies on similar sulfonamide derivatives have utilized these methods to analyze their electronic spectra and antioxidant activity. bsu.byresearchgate.net However, specific quantum chemical data for this compound is not documented in the searched results.

A related study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide provides an example of how such calculations are performed. The electronic spectrum was calculated, and the HOMO and LUMO energies were determined to be -9.584 eV and 0.363 eV, respectively. bsu.by

Table 1: Example of Quantum Chemical Calculation Data for a Related Compound

| Property | Value | Method | Reference |

| HOMO Energy | -9.584 eV | PM6 | bsu.by |

| LUMO Energy | 0.363 eV | PM6 | bsu.by |

| Maximum Absorption Wavelength | 275.99 nm | PM6 | bsu.by |

Cheminformatics and Ligand-Based Design Approaches

Cheminformatics involves the use of computational methods to analyze chemical data, which can be instrumental in ligand-based drug design. temple.edu This approach is particularly useful when the three-dimensional structure of the target is unknown. It relies on the information from a set of molecules known to bind to a biological target to develop models that can predict the activity of new compounds. nih.govmdpi.com Ligand-based methods include pharmacophore modeling and the analysis of chemical descriptors. frontiersin.org Without a known biological target or a set of active analogues for this compound, the application of these design approaches remains hypothetical.

Predictive Modeling for Structure-Activity/Property Relationships (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. frontiersin.org These models are used to predict the activity of new, untested compounds. The development of a QSAR model requires a dataset of compounds with known activities, which is currently unavailable for this compound in the public domain. In silico studies on other compounds, such as TRPV1 antagonists, have successfully utilized 3D-QSAR models to explain the contributions of different molecular fields to biological activity and to predict new active compounds. researchgate.net

Synthetic Derivatives and Analogues: Design, Synthesis, and Preclinical Evaluation

Rational Design of Next-Generation Compounds based on SAR

No specific structure-activity relationship (SAR) studies for N-(4-butylphenyl)-4-methylbenzamide are available in the reviewed literature. In related benzamide (B126) series, modifications of the N-phenyl ring and the benzoyl moiety have been shown to significantly impact biological activity. For instance, in a series of N-phenylbenzamide derivatives targeting topoisomerase, substitutions on the N-phenyl ring were explored to enhance anticancer activity. nih.gov However, these findings are not directly applicable to the specific SAR of this compound without dedicated studies.

Combinatorial Chemistry Approaches for Analogue Generation

The use of combinatorial chemistry to generate a library of analogues for this compound has not been specifically reported. Combinatorial synthesis is a powerful tool for generating large numbers of compounds for screening. nih.govnih.gov A hypothetical combinatorial library based on the this compound scaffold could be synthesized to explore a wide chemical space and identify potent bioactive molecules.

Biological Screening and Lead Optimization Strategies (Preclinical, In Vitro)

There is no published data on the in vitro biological screening or lead optimization of this compound. Preclinical screening is essential to identify and characterize the biological activity of new chemical entities. nih.gov Without such studies, the therapeutic potential of this compound remains unknown.

Prodrug Strategies and Bioreversible Derivatives (Academic Investigation)

No academic investigations into prodrug strategies or bioreversible derivatives of this compound were identified. Prodrugs are inactive compounds that are converted into active drugs in the body, a strategy often employed to improve pharmacokinetic properties. researchgate.net The design and synthesis of prodrugs of this compound would require a foundational understanding of its biological activity and metabolic profile, which is currently not available.

Future Research Directions and Unexplored Avenues for N 4 Butylphenyl 4 Methylbenzamide

Emerging Research Areas in Benzamide (B126) Chemical Biology

The field of chemical biology is increasingly focused on the development of precisely targeted molecules to probe and modulate biological pathways. For N-(4-butylphenyl)-4-methylbenzamide, future research could be directed towards its potential as a chemical probe to investigate specific biological questions. Benzamide derivatives have been successfully utilized as inhibitors for enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerases (PARPs), which are crucial in cancer therapy. nih.govresearchgate.net Future studies could screen this compound against a panel of such enzymes to identify novel inhibitory activities.

An emerging area of interest is the targeting of protein-protein interactions (PPIs), which are often considered "undruggable." The structural framework of this compound, with its distinct aromatic and aliphatic moieties, could serve as a starting point for designing molecules that disrupt specific PPIs implicated in disease. Furthermore, the application of benzamides in developing chemical tools for targeted protein degradation (e.g., PROTACs) represents a promising frontier. Investigating whether this compound can be functionalized to recruit E3 ubiquitin ligases to a specific protein of interest could open up new therapeutic paradigms.

Potential for Novel Biological Activities and Unidentified Targets

While the benzamide core is associated with a broad spectrum of pharmacological effects, the specific biological profile of this compound remains largely uncharted territory. nanobioletters.com A systematic investigation into its potential biological activities is a critical next step. High-throughput screening (HTS) against diverse panels of cell lines and biological targets could uncover unexpected therapeutic potential.

Table 1: Potential Biological Activities for Screening

| Activity Class | Potential Targets/Assays | Rationale |

| Antimicrobial | Bacterial strains (e.g., E. coli, S. aureus), Fungal strains (e.g., C. neoformans) | Benzamide derivatives have shown potent antibacterial and antifungal properties. nanobioletters.comacs.org |

| Anticancer | Cancer cell lines (e.g., MCF-7, A549), Enzyme inhibition assays (e.g., HDAC, PARP) | The benzamide scaffold is a key component of several anticancer agents. nih.govresearchgate.net |

| Enzyme Inhibition | Cholinesterases (AChE, BChE), β-secretase (BACE1) | Substituted benzamides have been investigated as multi-target inhibitors for Alzheimer's disease. mdpi.com |

| Agrochemical | Insecticidal assays, Fungicidal assays against plant pathogens | Novel benzamides have demonstrated significant potential as pesticides. nih.govresearchgate.net |

Identifying the molecular targets of any observed biological activity is a subsequent and crucial step. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction, can be employed to deconvolve the mechanism of action of this compound and identify its direct binding partners within the cell.

Advancements in Synthetic Methodologies for Complex Analogues

The exploration of the structure-activity relationship (SAR) of this compound necessitates the synthesis of a diverse library of analogues. Recent advancements in synthetic organic chemistry offer powerful tools to achieve this efficiently. researchgate.net While traditional amide bond formation methods are robust, modern techniques like flow chemistry can enable rapid, automated synthesis of a series of derivatives. nih.gov

Future synthetic efforts could focus on:

Late-Stage Functionalization: Introducing chemical modifications at a late stage in the synthesis allows for the rapid diversification of the core structure. Techniques like C-H activation could be employed to modify the aromatic rings or the butyl group, generating novel analogues that would be difficult to access through traditional multi-step syntheses.

Bioisosteric Replacement: Systematically replacing functional groups with other groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the butyl group could be replaced with other alkyl chains, cycloalkyl groups, or fluorine-containing moieties.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly increase synthetic efficiency and facilitate the rapid generation of diverse chemical libraries. mdpi.com

These advanced synthetic strategies will be instrumental in creating a comprehensive library of analogues for detailed biological evaluation, enabling a thorough exploration of the chemical space around the parent compound.

Integration of Advanced Computational and Artificial Intelligence Techniques in Design

The convergence of computational chemistry and artificial intelligence (AI) is revolutionizing drug discovery. researchgate.netnih.gov These in silico methods can significantly accelerate the design-make-test-analyze cycle for developing new molecules based on the this compound scaffold.

Key computational approaches include:

Molecular Docking and Dynamics: If a biological target is identified, molecular docking can predict the binding mode of this compound and its analogues. Molecular dynamics (MD) simulations can then be used to study the stability of the protein-ligand complex and provide insights into the binding energetics.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues with corresponding biological activities is generated, QSAR models can be built to correlate chemical structures with their biological effects, guiding the design of more potent compounds.

De Novo Design and Generative AI: Machine learning and AI algorithms can be trained on large chemical databases to generate novel molecular structures with desired properties. nih.govacs.org These generative models could design new benzamide derivatives predicted to have high activity against a specific target, thereby exploring uncharted areas of chemical space. nih.gov

Retrosynthesis Prediction: AI tools can also predict viable synthetic routes for novel, computer-generated analogues, bridging the gap between computational design and laboratory synthesis. acs.org

By integrating these computational techniques, researchers can prioritize the synthesis of the most promising compounds, reducing the time and cost associated with experimental work.

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Sciences

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative and interdisciplinary approach. The era of siloed research is giving way to integrated models that combine diverse expertise to tackle complex scientific challenges. openresearchlibrary.org

Future progress will be significantly enhanced through:

Public-Private Partnerships: Collaborations between academic research institutions and pharmaceutical or biotech companies can provide access to specialized resources, such as high-throughput screening facilities and expertise in drug development. lifechemicals.com

Academic Consortia: Networks of academic labs with complementary skills—such as synthetic chemistry, chemical biology, pharmacology, and computational science—can pool their knowledge and resources to accelerate discovery. openresearchlibrary.org

Open Science Initiatives: Sharing data and research findings openly can foster broader collaboration and prevent the duplication of efforts, allowing the scientific community to build upon previous work more effectively.

An interdisciplinary team for studying this compound would ideally include synthetic organic chemists to create new analogues, biochemists and pharmacologists to perform biological testing, and computational chemists to guide molecular design and interpret experimental results. Such a synergistic approach is essential for translating fundamental chemical discoveries into tangible applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-4-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 4-methylbenzoyl chloride with 4-butylphenylamine under basic conditions (e.g., using triethylamine or pyridine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) are critical for isolating high-purity product . Temperature control (0–25°C) minimizes side reactions like hydrolysis of the acyl chloride.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and carbonyl resonance (δ ~165–170 ppm). FT-IR confirms the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 296.2). For crystalline samples, single-crystal XRD (using SHELX or WinGX) resolves bond lengths and angles .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Parallel toxicity screening on non-cancerous cells (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-butylphenyl group influence the reactivity of this compound in nucleophilic substitution reactions?